2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic molecule featuring a triazoloquinoxaline core fused with an acetamide moiety substituted at the 2-position with a trifluoromethylphenyl group.
Properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-9-5-6-10-16(15)29(18)19)11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMVARYJRNOXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:
Cyclization: Formation of the triazoloquinoxaline core through a condensation reaction.
Acylation: Introduction of the phenylacetamide group through an acylation reaction under controlled conditions.
Final Assembly: Attachment of the isopropyl and trifluoromethyl groups using standard organic synthesis techniques.
Industrial Production Methods
Large-scale production may involve optimized versions of the laboratory synthesis routes, including:
Continuous flow reactions to increase yield and efficiency.
Catalytic processes to reduce reaction times and minimize by-products.
Advanced purification techniques such as chromatography for high-purity final products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions.
Reduction: The ketone group within the triazoloquinoxaline structure can be reduced to secondary alcohols.
Substitution: The phenyl ring and the nitrogen atoms in the triazoloquinoxaline core allow for a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents and nucleophilic substitution reagents under mild to moderate conditions.
Major Products
Scientific Research Applications
The compound is valuable in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets and pathways:
Molecular Targets: Often binds to proteins or enzymes, affecting their activity.
Pathways Involved: Can interfere with biochemical pathways related to inflammation, cancer cell growth, or microbial activity.
Comparison with Similar Compounds
Triazoloquinoxaline vs. Triazolopyrimidine (Flumetsulam)
The target compound’s triazoloquinoxaline scaffold differs from Flumetsulam’s triazolopyrimidine system. Quinoxaline’s extended π-conjugation may enhance binding to aromatic enzyme pockets, whereas pyrimidine in Flumetsulam likely contributes to its herbicidal activity via acetolactate synthase (ALS) inhibition . The trifluoromethylphenyl group in the target compound could improve lipophilicity and membrane penetration compared to Flumetsulam’s sulfonamide group, which aids solubility and target specificity.
Acetamide Derivatives (Oxadixyl)
Both compounds share an acetamide backbone, but Oxadixyl’s oxazolidinone ring and methoxy group are critical for fungicidal activity, possibly targeting RNA polymerase in Oomycetes . The target compound’s trifluoromethylphenyl substituent may confer resistance to metabolic degradation, a common advantage of fluorinated groups in agrochemicals.
Triazine-Based Herbicides (Triaziflam)
Triaziflam’s triazine core disrupts photosynthesis, whereas the target compound’s triazoloquinoxaline may inhibit enzymes like kinases or dehydrogenases. The isopropyl group in the target compound could sterically hinder off-target interactions, a feature absent in Triaziflam’s flexible phenoxyethylamine chain.
Research Implications and Limitations
While the provided evidence highlights structural motifs common to pesticidal agents (e.g., triazoles, fluorinated groups), the target compound’s exact mechanism and efficacy remain uncharacterized. Further studies should prioritize:
In vitro assays to evaluate enzyme inhibition (e.g., ALS, cytochrome P450).
Comparative pharmacokinetics to assess bioavailability and metabolic stability against Flumetsulam and Oxadixyl.
Field trials to validate hypothesized herbicidal or fungicidal activity.
The absence of direct pharmacological data for the target compound underscores the need for caution in extrapolating results from structural analogs.
Biological Activity
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of the triazoloquinoxaline class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazoloquinoxaline core linked to an acetamide moiety. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₈F₃N₅O |
| Molecular Weight | 385.37 g/mol |
| CAS Number | 1260912-23-9 |
The primary mechanism of action for this compound is believed to involve DNA intercalation , where the compound inserts itself between DNA base pairs. This interaction disrupts essential cellular processes such as DNA replication and transcription, leading to inhibition of cell growth and proliferation .
Anticancer Activity
Research indicates that derivatives of triazoloquinoxaline exhibit significant anticancer properties. The compound has shown potent cytotoxic effects against various cancer cell lines including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies have demonstrated that the compound can induce apoptosis in these cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
The triazoloquinoxaline scaffold has been reported to possess antimicrobial properties. Compounds within this class have shown activity against a range of pathogens including bacteria and fungi. For instance:
- Compounds derived from this scaffold exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have highlighted the potential of triazoloquinoxaline derivatives in drug development:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Pharmacokinetics
In silico studies on similar compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, further experimental validation is necessary to confirm these predictions for the specific compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
